molecular formula C10H6BrNO3 B1343748 5-(3-Bromophenyl)isoxazole-3-carboxylic acid CAS No. 887979-15-9

5-(3-Bromophenyl)isoxazole-3-carboxylic acid

Cat. No. B1343748
M. Wt: 268.06 g/mol
InChI Key: HFKRALPUNLGDQX-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)isoxazole-3-carboxylic acid, also known as 5-Bromoisoxazole-3-carboxylic acid (5-BIX) is an organic compound belonging to the isoxazole family. It is a white crystalline solid with a melting point of 142-144 °C. 5-BIX is an important intermediate for the synthesis of various pharmaceuticals and fine chemicals. It has a wide range of applications in scientific research and has been used in the synthesis of a variety of compounds, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of polymers and dyes.

Scientific Research Applications

    Application in Peptide Synthesis

    • Field : Organic Chemistry and Drug Technology
    • Summary : 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid (AMIA), a β-amino acid with an isoxazole ring, has been investigated for its application in the solid phase synthesis of α/β-Mixed Peptides . These hybrid peptides consisting of α and β-amino acids show great promise as peptidomimetics that can be used as therapeutic agents .
    • Methods : AMIA was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .
    • Results : The synthesized compounds were characterized by tandem mass spectrometry, presenting the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .

    Application in Drug Discovery

    • Field : Medicinal Chemistry
    • Summary : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
    • Methods : Various synthetic techniques are in use for isoxazole synthesis, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
    • Results : The core structure of isoxazole has been tested due to their anticancer, anti-inflammatory, and antibacterial activities .

    Metal-Free Synthetic Routes

    • Field : Organic Chemistry
    • Summary : In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .
    • Methods : Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures, it is always imperative to develop alternate metal-free synthetic routes .
    • Results : This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

    Anti-Parkinson Agent

    • Field : Medicinal Chemistry
    • Summary : In 2019, Mishra and his group introduced a synthetic method for novel 3,5-disubstituted isoxazole scaffolds, which can be used as a possible anti-Parkinson agent .
    • Methods : Initially, acetophenone was reacted with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature .
    • Results : This furnished methyl 2,4-dioxo-4-phenylbutanoate .

    Photoaffinity Labeling and Chemoproteomic Studies

    • Field : Biochemistry
    • Summary : Isoxazole group is developed as a native photo-cross-linker for photoaffinity labeling and chemoproteomic studies . Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate .
    • Methods : The azirine intermediate can react with nucleophiles, especially carboxylic acids .
    • Results : Given the photoreactions, isoxazole group is developed as a native photo-cross-linker for photoaffinity labeling and chemoproteomic studies .

    Antibiotics

    • Field : Medicinal Chemistry
    • Summary : An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin and flucloxacillin .
    • Methods : These antibiotics are synthesized using various chemical reactions involving the isoxazolyl group .
    • Results : These antibiotics have been found to be effective against a wide range of bacterial infections .

properties

IUPAC Name

5-(3-bromophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKRALPUNLGDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647051
Record name 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid

CAS RN

887979-15-9
Record name 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Zhu, J Zhang, Y Yang, L Wang, J Zhou, H Zhang - Molecular Diversity, 2022 - Springer
Monoclonal antibodies targeting the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint have achieved enormous success in cancer …
Number of citations: 7 link.springer.com

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